Benfosformine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

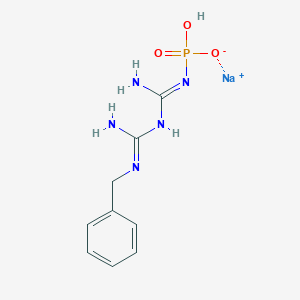

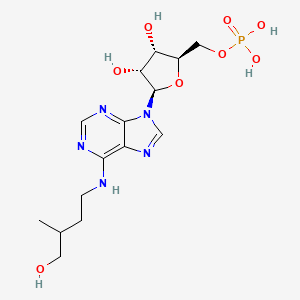

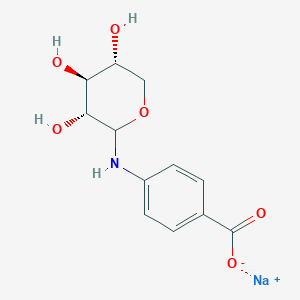

Benfosformin is a phosphorylated biguanide derivative with antihyperglycamic activity. Benfosformin is associated with an increased risk of lactic acidosis.

科学的研究の応用

Antitumor Activity

Benfosformine, known as Benfotiamine, a synthetic thiamine analogue, has demonstrated antitumor properties, particularly against leukemia cells. Research indicates that Benfotiamine impairs the viability of various myeloid leukemia cell lines and inhibits the growth of primary leukemic blasts. The antitumor activity is attributed to inducing paraptosis cell death rather than through apoptosis, necrosis, or autophagy. Benfotiamine's mechanism involves inhibiting the activity of constitutively active ERK1/2, increasing the phosphorylation of JNK1/2 kinase in leukemic cells, and downregulating the cell cycle regulator CDK3, resulting in G1 cell cycle arrest. Furthermore, it enhances the antiproliferative activities of cytarabine against leukemia cells, suggesting its potential as an antitumor therapeutic agent (Sugimori et al., 2015).

Vascular Endothelial Dysfunction

Benfotiamine has been identified to ameliorate vascular endothelial dysfunction (VED) induced by various agents such as sodium arsenite, nicotine, and uric acid. It functions by enhancing the generation and bioavailability of nitric oxide, thus improving the integrity of vascular endothelium. Benfotiamine achieves this by reducing oxidative stress and activating endothelial nitric oxide synthase. The compound's therapeutic benefits in preventing VED are further supported by its ability to prevent oxidative stress-induced changes in vascular tone control observed in diabetes. Studies also suggest that Benfotiamine can reduce oxidative stress and lipid alteration, improving renal function and preventing the development of diabetes-induced nephropathy by preventing VED (Verma et al., 2010), (Balakumar et al., 2008), (Balakumar & Chakkarwar, 2008).

Cognitive Decline and Alzheimer's Disease

Benfotiamine has been studied for its potential in ameliorating cognitive decline and biological pathologies associated with Alzheimer's disease (AD), including impaired cognition, amyloid-β plaques, and neurofibrillary tangles. A placebo-controlled trial indicated that Benfotiamine treatment is safe and potentially efficacious in improving cognitive outcomes among individuals with mild cognitive impairment and mild AD. The treatment notably slowed the increase in the Alzheimer's Disease Assessment Scale-Cognitive Subscale, indicating less cognitive decline compared to placebo (Gibson et al., 2020).

Anti-Inflammatory Effects

Benfotiamine exhibits significant anti-inflammatory effects, particularly by modulating the arachidonic acid pathway in macrophages. It prevents the LPS-induced activation of cPLA2 and release of AA metabolites such as leukotrienes, prostaglandin E2, thromboxane 2, and prostacyclin in macrophages. Furthermore, Benfotiamine inhibits the LPS-induced expression of AA-metabolizing enzymes and the phosphorylation of ERK1/2, as well as the expression of transcription factors NF-κB and Egr-1. Compared to specific COX-2 and LOX-5 inhibitors, Benfotiamine significantly prevents LPS-induced macrophage death and monocyte adhesion to endothelial cells, indicating its broad anti-inflammatory potential (Shoeb & Ramana, 2012).

Ocular Inflammation

Benfotiamine has been suggested to suppress oxidative stress-induced NF-κB-dependent inflammatory signaling leading to uveitis. It shows potential as a therapeutic agent for the treatment of ocular inflammation, especially uveitis, by suppressing the expression of inducible-nitric oxide synthase, cyclooxygenase-2, protein kinase C, and transcription factor NF-kappaB in ciliary body and retinal wall of endotoxin-induced uveitis (EIU) rat eyes (Yadav et al., 2009).

特性

CAS番号 |

51287-66-2 |

|---|---|

製品名 |

Benfosformine |

分子式 |

C9H13N5NaO3P |

分子量 |

293.2 g/mol |

IUPAC名 |

sodium;[(E)-[amino-[(N'-benzylcarbamimidoyl)amino]methylidene]amino]-hydroxyphosphinate |

InChI |

InChI=1S/C9H14N5O3P.Na/c10-8(13-9(11)14-18(15,16)17)12-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H7,10,11,12,13,14,15,16,17);/q;+1/p-1 |

InChIキー |

ZGYGXCVXFCEUMS-UHFFFAOYSA-M |

異性体SMILES |

C1=CC=C(C=C1)CN=C(N)N/C(=N/P(=O)(O)[O-])/N.[Na+] |

SMILES |

C1=CC=C(C=C1)CN=C(N)NC(=NP(=O)(O)[O-])N.[Na+] |

正規SMILES |

C1=CC=C(C=C1)CN=C(N)NC(=NP(=O)(O)[O-])N.[Na+] |

同義語 |

enphosformine benphosformine, disodium salt, monohydrate JAV 852 N-1-phosphoryl-N-5-benzylbiguanide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5E,7E,9E,11E,13E,19E,23Z,35E)-44-[(1E,5E)-11-amino-4,8-dihydroxyundeca-1,5-dienyl]-23-but-3-enyl-16,18,30,32,34,38,40,42-octahydroxy-15,17,27-trimethyl-26-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1-oxacyclotetratetraconta-5,7,9,11,13,19,23,35-octaene-2,28-dione](/img/structure/B1260462.png)

![5-(1,3-benzodioxol-5-yl)-2-butyl-7-[2-(2-carboxypropyl)-4-methoxyphenyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid](/img/structure/B1260466.png)

![[3-(Diaminomethylideneamino)-4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl] carbamate](/img/structure/B1260479.png)